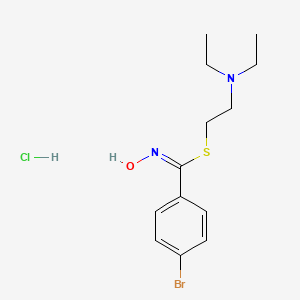
Diethyxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyxime, also known as this compound, is a useful research compound. Its molecular formula is C13H20BrClN2OS and its molecular weight is 367.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Case Studies and Research Findings
- Research by Batra et al. : A study evaluated the antidotal efficacy of diethyxime in rats subjected to organophosphorus intoxication. The findings indicated that this compound significantly improved survival rates and reduced toxicity symptoms when administered post-exposure to organophosphates. The study highlighted the compound's potential as an effective therapeutic agent in acute poisoning scenarios .
- Comparative Studies : this compound has been compared with other reactivators such as pralidoxime and trimedoxime. In several experiments, this compound demonstrated superior efficacy in restoring cholinesterase activity and improving neuromuscular function after organophosphate exposure. These studies suggest that this compound could be a preferable option in clinical settings where rapid intervention is necessary.
Comparative Mechanism Table
| Compound | Mechanism of Action | Efficacy Level | Notes |
|---|---|---|---|
| This compound | Reactivates acetylcholinesterase | High | Effective in acute poisoning |
| Pralidoxime | Reactivates acetylcholinesterase | Moderate | Less effective against certain agents |
| Trimedoxime | Reactivates acetylcholinesterase | Variable | Efficacy can vary based on conditions |
Broader Biochemical Applications
Beyond its role in antidotal therapy, this compound has potential applications in various biochemical research areas:
- Neuropharmacology : Investigations into this compound's effects on neurotransmitter dynamics could provide insights into neurodegenerative diseases where cholinergic dysfunction is evident.
- Toxicology : As a model compound, this compound can be utilized in toxicological studies to assess the impact of environmental toxins on cholinergic systems.
Propriétés
Formule moléculaire |
C13H20BrClN2OS |
|---|---|
Poids moléculaire |
367.73 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl (1E)-4-bromo-N-hydroxybenzenecarboximidothioate;hydrochloride |
InChI |
InChI=1S/C13H19BrN2OS.ClH/c1-3-16(4-2)9-10-18-13(15-17)11-5-7-12(14)8-6-11;/h5-8,17H,3-4,9-10H2,1-2H3;1H/b15-13+; |
Clé InChI |
GHNAWAOGZBOUBT-GVYCEHEKSA-N |
SMILES isomérique |
CCN(CC)CCS/C(=N/O)/C1=CC=C(C=C1)Br.Cl |
SMILES canonique |
CCN(CC)CCSC(=NO)C1=CC=C(C=C1)Br.Cl |
Synonymes |
diethyxime p-bromobenzothiohydroximic S-diethylaminoethylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















